4-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
Description
4-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzamide core substituted with a methoxy group and a tetrahydrobenzo[f][1,4]oxazepin-7-yl moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
4-methoxy-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-13-5-2-11(3-6-13)16(20)19-12-4-7-15-14(10-12)17(21)18-8-9-23-15/h2-7,10H,8-9H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPWXSCZHOIKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Industrial production often requires stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents .
Scientific Research Applications
4-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(4-methoxyphenyl)benzamide: A structurally similar compound with different biological activities.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another compound with a similar core structure but different substituents and properties.
Uniqueness
4-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific studies.
Biological Activity
4-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a complex organic compound that combines a methoxy group with a tetrahydrobenzo[f][1,4]oxazepin moiety. This unique structure suggests potential pharmacological properties, making it a subject of interest in medicinal chemistry. The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, influencing numerous biological pathways.
Chemical Structure and Properties
The compound belongs to the class of heterocyclic compounds and is characterized by the following structural features:
- Methoxy Group : Enhances solubility and may influence receptor interactions.
- Tetrahydrobenzo[f][1,4]oxazepin Moiety : Suggests potential neuroactive properties.
Molecular Formula : CHNO
The biological activity of this compound involves:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : Potential binding to neurotransmitter receptors could lead to neuropharmacological effects.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit various biological activities:
- Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects against cancer cell lines.
- Apoptotic Induction : Evidence suggests that these compounds can induce apoptosis in cancer cells through intrinsic and extrinsic pathways.
- Neuroprotective Effects : The oxazepin structure is associated with potential neuroprotective properties.
Antiproliferative Activity
A study evaluating the antiproliferative effects of related compounds indicated that they could significantly inhibit the growth of various cancer cell lines. For instance:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.2 ± 0.2 | Induction of apoptosis via Caspase activation |
| Compound B | Panc-1 | 1.4 ± 0.2 | Cell cycle arrest at G2/M phase |
These findings suggest that this compound may share similar mechanisms leading to growth inhibition in cancer cells .
Apoptotic Pathways
Research has demonstrated that compounds with similar structures activate apoptotic pathways in cancer cells:
- Caspase Activation : Increased levels of active Caspases (3, 8, and 9) were observed in treated cells.
- Bax/Bcl-2 Ratio : Enhanced expression of pro-apoptotic Bax and reduced anti-apoptotic Bcl-2 levels were noted.
This indicates that the compound could effectively promote programmed cell death in malignant cells .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide, and what purification techniques ensure high yield and purity?
- Methodological Answer : The compound is typically synthesized via coupling reactions between activated benzamide derivatives and tetrahydrobenzo-oxazepin intermediates. For example, acyl chloride derivatives of 4-methoxybenzoic acid can react with amino-substituted oxazepin under Schotten-Baumann conditions. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol or acetonitrile. Purity validation requires HPLC (≥95%) and ¹H/¹³C NMR to confirm regioselectivity and absence of side products .
Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the methoxy group (δ ~3.8 ppm, singlet) and the oxazepin carbonyl (δ ~170 ppm in ¹³C NMR).
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and oxazepin ketone (~1720 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to rule out structural isomers .
Q. What solvent systems and reaction conditions stabilize the oxazepin ring during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C under nitrogen atmosphere prevent ring-opening side reactions. Acidic or basic conditions must be avoided to preserve the lactam structure of the oxazepin moiety. Kinetic monitoring via TLC or in-situ IR ensures reaction progress without degradation .
Advanced Research Questions
Q. How does the electronic environment of the methoxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The methoxy group acts as an electron-donating substituent, directing electrophilic substitution to the para position. Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO analysis) predict regioselectivity in Suzuki-Miyaura couplings. Experimental validation involves substituting the methoxy group with halogens (e.g., Cl, Br) to compare reaction rates and yields .
Q. What strategies mitigate batch-to-batch variability in biological activity assays for this compound?
- Methodological Answer :
- Quality Control : Rigorous HPLC-MS and elemental analysis ensure batch consistency.
- Assay Design : Use internal standards (e.g., known kinase inhibitors) to normalize enzymatic inhibition data.
- Statistical Analysis : Apply ANOVA to compare IC₅₀ values across batches, accounting for variables like solvent residues or polymorphic forms .
Q. How can molecular docking studies predict the compound’s interaction with histone deacetylase (HDAC) enzymes?
- Methodological Answer :
- Protein Preparation : Retrieve HDAC crystal structures (PDB: 4LX6) and optimize protonation states using software like Schrödinger Maestro.
- Docking Protocols : Use Glide or AutoDock Vina to simulate binding poses, focusing on hydrogen bonding with the oxazepin carbonyl and hydrophobic interactions with the benzamide aromatic ring.
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzymatic assays .
Data Contradiction Resolution
Q. How should researchers address discrepancies in reported cytotoxicity data across studies?
- Methodological Answer :
- Variable Identification : Compare cell lines (e.g., HEK293 vs. HeLa), assay durations (24h vs. 48h), and compound concentrations.
- Meta-Analysis : Use tools like RevMan to aggregate data, applying random-effects models to account for heterogeneity.
- Mechanistic Follow-Up : Conduct transcriptomic profiling (RNA-seq) to identify off-target effects that may explain variability .
Q. Why do some studies report successful amide bond formation while others note hydrolysis under similar conditions?
- Methodological Answer :
- Kinetic Profiling : Monitor reaction progress via ¹H NMR to detect intermediates.
- pH Control : Hydrolysis is favored at pH >8; use buffered conditions (pH 6–7) with coupling agents like HATU to suppress water-mediated degradation.
- Solvent Screening : Replace aqueous mixtures with anhydrous DMF or THF to stabilize the amide bond .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
